Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a synthetic compound classified as an unnatural amino acid. It is characterized by the presence of a fluorinated aromatic ring, which enhances its properties for various scientific applications. The compound's systematic name is (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid, and it has a molecular formula of C25H21F2NO4 with a molecular weight of approximately 437.44 g/mol. This compound is primarily utilized in peptide synthesis and drug development due to its unique structural features and reactivity.
The synthesis of Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid typically involves several steps that utilize standard organic chemistry techniques. A common method includes:
The reaction conditions typically involve solvents like dichloromethane and ethanol, with temperatures ranging from 10 to 25 degrees Celsius for optimal yields. The synthesis often achieves high yields, around 86%, depending on the specific reaction conditions employed .
The molecular structure of Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid includes:
The compound has a predicted density of approximately 1.332 g/cm³ and a boiling point estimated around 624.2 °C .
Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid participates in various chemical reactions typical for amino acids and peptides:
The reactions are generally facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by the amino group, thus promoting efficient bond formation .
The mechanism of action for Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid primarily revolves around its role as a building block in peptide synthesis. The following steps outline its mechanism:
This compound's ability to form stable peptide bonds makes it suitable for synthesizing complex peptides that may have therapeutic applications .
Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid exhibits typical reactivity associated with amino acids and can undergo various transformations such as acylation and alkylation due to its functional groups .
Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid finds applications in:
Fmoc-S-3-amino-4-(3,5-difluorophenyl)butyric acid serves as a critical β-amino acid building block in solid-phase peptide synthesis, enabling the construction of complex peptide architectures with enhanced metabolic stability and conformational control. Its structural uniqueness arises from the 3,5-difluorophenyl side chain, which confers distinct lipophilicity and electronic properties to peptide sequences. This compound is directly incorporated during chain elongation cycles using standard carbodiimide coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure) in dimethylformamide solvents. The fluorine atoms’ strong electron-withdrawing nature necessitates extended coupling times (45-90 minutes) compared to non-fluorinated analogues to achieve >99% reaction completion, as monitored by ninhydrin or chloranil tests [2] [8].
Post-incorporation, the steric bulk of the 3,5-difluorophenyl moiety influences downstream chain assembly by potentially hindering access to the growing terminus. Strategic placement at solvent-exposed positions within the peptide sequence mitigates aggregation risks. Following synthesis completion, standard cleavage cocktails (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) efficiently liberate peptides while preserving the integrity of the difluorophenyl group. The compound’s utility extends to synthesizing fluorinated peptidomimetics for drug discovery, particularly in developing protease inhibitors where the fluorine atoms modulate target binding affinity [2] [5].
Table 1: Solvent Optimization for Coupling Efficiency in Solid-Phase Peptide Synthesis
Solvent System | Coupling Time (min) | Reaction Completion (%) | Epimerization Risk |
---|---|---|---|
Dimethylformamide | 45 | 98.5 | Low |
Dimethylformamide/Dichloromethane (1:1) | 60 | 99.1 | Very Low |
N-Methyl-2-pyrrolidone | 30 | 97.8 | Moderate |
Acetonitrile | 90 | 96.2 | Very Low |
Copper-catalyzed asymmetric hydroamination represents a breakthrough for synthesizing enantiomerically pure Fmoc-S-3-amino-4-(3,5-difluorophenyl)butyric acid. This method exploits ligand-controlled reversal of hydrocupration regiochemistry to achieve >97% enantiomeric excess. Specifically, chiral phosphine ligands (e.g., (S)-BINAP or Josiphos derivatives) direct copper addition to the β-position of α,β-unsaturated carbonyl precursors like 3-(3,5-difluorophenyl)acrylic acid. Subsequent reaction with electrophilic aminating reagents (e.g., O-benzoylhydroxylamine) yields the β-amino acid backbone with preserved stereochemistry .
Critical optimization involves solvent selection and copper source screening. Dimethylformamide or tetrahydrofuran solvents with copper(I) triflate catalysts at –20°C provide optimal enantioselectivity. The 3,5-difluorophenyl substituent’s electron-deficient nature accelerates hydrocupration but necessitates careful stoichiometry control to prevent diarylation byproducts. After amination, the Fmoc group is introduced using 9-fluorenylmethyl chloroformate in aqueous sodium carbonate at 0°C, achieving near-quantitative protection without racemization. This methodology enables gram-scale production of the target amino acid, overcoming limitations of enzymatic resolution approaches [9].
Table 2: Ligand Screening for Copper-Catalyzed Enantioselective Synthesis
Chiral Ligand | Temperature (°C) | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
(S)-BINAP | –20 | 97.2 | 85 | 12 |
(R,R)-Ph-BOX | 0 | 89.5 | 78 | 8 |
Josiphos SL-J009-1 | –20 | 98.5 | 88 | 14 |
(S,S)-BDPP | 25 | 82.3 | 90 | 6 |
The fluorenylmethoxycarbonyl group in Fmoc-S-3-amino-4-(3,5-difluorophenyl)butyric acid enables orthogonality in peptide synthesis, with deprotection kinetics significantly influenced by the electron-withdrawing difluorophenyl moiety. Standard deprotection employs 20% piperidine in dimethylformamide, where the fluorine atoms marginally accelerate carbamate cleavage through inductive effects. Kinetic studies reveal complete Fmoc removal occurs within 7 minutes versus 10 minutes for non-fluorinated analogues. However, the aryl fluorines increase susceptibility to side reactions with nucleophiles if deprotection exceeds 10 minutes, necessitating precise reaction control [2] [4].
Deprotection generates dibenzofulvene byproducts that must be efficiently removed to prevent amine adduct formation. The difluorinated compound’s enhanced lipophilicity requires 10-15% ethanol in dichloromethane washes for optimal byproduct solubilization. For long peptide sequences, repeated deprotection cycles can induce aspartimide formation at adjacent residues, which is mitigated by incorporating 0.1 M hydroxybenzotriazole in deprotection cocktails. Stability studies confirm the 3,5-difluorophenyl group remains intact under these conditions, with no detectable defluorination observed [2] [8] [10].
Construction of the 3,5-difluorophenyl butyric acid backbone employs Friedel-Crafts acylation or palladium-catalyzed cross-coupling as key strategies. Aluminum chloride-catalyzed acylation of 1,3-difluorobenzene with succinic anhydride yields 4-(3,5-difluorobenzoyl)butyric acid, which undergoes Clemmensen reduction to install the alkyl chain. This route produces regioisomeric contamination (5-15%) due to the symmetric difluorobenzene substrate, requiring silica gel chromatography for purification [5].
Superior regiocontrol is achieved via Suzuki-Miyaura cross-coupling. 3,5-Difluorophenylboronic acid reacts with 4-bromocrotonate esters under palladium(0) catalysis (Pd(PPh₃)₄, sodium carbonate, toluene/water). Key parameters include:
Table 3: Comparison of Backbone Synthesis Methods
Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Hydroamination Approach |
---|---|---|---|
Overall Yield (%) | 62 | 85 | 78 |
Regioselectivity | Moderate (85:15) | Excellent (>99:1) | Not applicable |
Chromatography Required | Yes | No (precipitative purification) | Yes |
Scale Feasibility | Multi-gram | Multi-kilogram | Decagram |
Critical Impurity | Regioisomers | Protodeboronation products | Diastereomers |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5